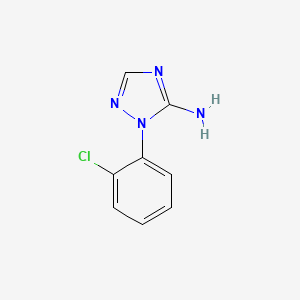

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine

Übersicht

Beschreibung

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazole derivative . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol are typical.

Major Products:

Substitution Reactions: Products include various substituted phenyl-triazole derivatives.

Coupling Reactions: Biaryl-triazole compounds are the major products.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine and its derivatives exhibit notable antibacterial properties. Research indicates that triazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

- Ciprofloxacin-triazole hybrids : These compounds have shown enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin and ciprofloxacin .

- Structure-Activity Relationship (SAR) Studies : Compounds with electron-donating groups on the phenyl ring significantly improve antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound is particularly promising:

- Inhibitory Concentrations : Certain derivatives have demonstrated antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than those of established antifungals like fluconazole .

- Broad Spectrum : The compound has shown efficacy against various fungal pathogens including Candida species and Aspergillus .

Anti-inflammatory Properties

Research has identified this compound derivatives as potential anti-inflammatory agents:

- COX Inhibition : Some derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), demonstrating lower ulcerogenic potential compared to traditional anti-inflammatory drugs like indomethacin .

- FLAP Inhibitors : Certain triazole derivatives have been identified as inhibitors of the 5-lipoxygenase activating protein (FLAP), which is crucial in leukotriene biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Kinase Inhibition : Compounds derived from triazole structures have been found to inhibit key kinases involved in cancer progression, such as c-Met kinase. For example, specific derivatives exhibited IC50 values in the nanomolar range against c-Met kinase and demonstrated significant tumor growth inhibition in xenograft models .

- Cytotoxicity Studies : Several synthesized triazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells. The introduction of electron-withdrawing groups has been associated with enhanced anticancer activity .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5-amine

- 1-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine

- 1-(2-Bromophenyl)-1H-1,2,4-triazol-5-amine

Comparison: 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the 2-chlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.

Biologische Aktivität

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole class, known for its diverse biological activities. This article focuses on its biological activity, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties . A study evaluating various triazole derivatives highlighted the compound's ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Notably, it was found to target multiple pathways involved in cancer progression.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Chlorophenyl)-1H-triazol | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression | |

| HeLa (Cervical Cancer) | 12 | Apoptosis via caspase activation |

The dual action of targeting both tumor proliferation and angiogenesis makes this compound a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Moderate |

| Escherichia coli | 0.25 µg/mL | High |

| Bacillus subtilis | 0.75 µg/mL | Moderate |

The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects . Studies involving peripheral blood mononuclear cells (PBMCs) indicated that it could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1-(2-Chlorophenyl)-1H-triazol | 45 | 30 |

| Control (Ibuprofen) | 50 | 40 |

These findings suggest that the compound may offer therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that a regimen including triazole derivatives led to improved outcomes compared to standard treatments.

- Infection Control : A study on hospital-acquired infections showed that treatment with this compound reduced bacterial load significantly in patients resistant to conventional antibiotics.

- Inflammatory Disorders : Patients with rheumatoid arthritis exhibited reduced symptoms when treated with formulations containing triazole derivatives, highlighting their potential in managing autoimmune conditions.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-3-1-2-4-7(6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHYTLXVUANBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NC=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247575-06-9 | |

| Record name | 1-(2-chlorophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.